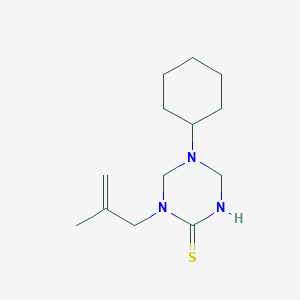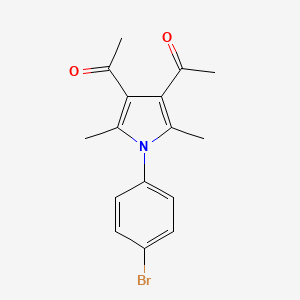![molecular formula C22H19N5O4 B11486152 8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11486152.png)
8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that combines hydroxyphenyl and methoxyphenyl groups with an imidazo[2,1-f]purine core, making it an interesting subject for chemical and biological studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The starting materials often include substituted phenyl derivatives and imidazo[2,1-f]purine precursors. Key steps in the synthesis may involve:
Aldol Condensation: Combining hydroxyphenyl and methoxyphenyl groups with the imidazo[2,1-f]purine core.
Cyclization Reactions: Forming the imidazo[2,1-f]purine ring system.
Methylation: Introducing methyl groups at specific positions.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and catalytic processes can be employed to scale up the production.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can target the imidazo[2,1-f]purine core, potentially altering its electronic properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines and thiols.
Major Products:
Oxidation Products: Quinones and related derivatives.
Reduction Products: Reduced imidazo[2,1-f]purine derivatives.
Substitution Products: Various substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
8-(2-Hydroxyphenyl)-7-(4-Methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein für die Synthese komplexerer Moleküle verwendet.
Biologie: Wird auf seine potenziellen biologischen Aktivitäten untersucht, einschließlich antioxidativer und antimikrobieller Eigenschaften.
Medizin: Wird auf seine potenziellen therapeutischen Wirkungen untersucht, wie z. B. entzündungshemmende und krebshemmende Wirkungen.
Industrie: Wird bei der Entwicklung fortschrittlicher Materialien und chemischer Sensoren eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 8-(2-Hydroxyphenyl)-7-(4-Methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion beinhaltet seine Interaktion mit spezifischen molekularen Zielen und Signalwegen. Die Hydroxyphenyl- und Methoxyphenylgruppen können an Wasserstoffbrückenbindungen und π-π-Wechselwirkungen teilnehmen, wodurch die Bindungsaffinität der Verbindung zu Proteinen und Enzymen beeinflusst wird. Der Imidazo[2,1-f]purin-Kern kann zelluläre Signalwege modulieren, was möglicherweise zu therapeutischen Wirkungen führt.
Ähnliche Verbindungen:
- 8-(2-Hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- 7-(4-Methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
- 8-(2-Hydroxyphenyl)-7-phenyl-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion
Eindeutigkeit: Das Vorhandensein sowohl von Hydroxyphenyl- als auch von Methoxyphenylgruppen in 8-(2-Hydroxyphenyl)-7-(4-Methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purin-2,4(3H,8H)-dion verleiht der Verbindung einzigartige chemische und biologische Eigenschaften. Dieses doppelte Substitutionsschema kann die Reaktivität und die potenziellen biologischen Aktivitäten der Verbindung im Vergleich zu ähnlichen Verbindungen mit einzelnen Substitutionen verbessern.
Wirkmechanismus
The mechanism of action of 8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The hydroxyphenyl and methoxyphenyl groups can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity to proteins and enzymes. The imidazo[2,1-f]purine core can modulate cellular signaling pathways, potentially leading to therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
- 8-(2-hydroxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
- 8-(2-hydroxyphenyl)-7-phenyl-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Uniqueness: The presence of both hydroxyphenyl and methoxyphenyl groups in 8-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione imparts unique chemical and biological properties. This dual substitution pattern can enhance the compound’s reactivity and potential biological activities compared to similar compounds with single substitutions.
Eigenschaften
Molekularformel |
C22H19N5O4 |
|---|---|
Molekulargewicht |
417.4 g/mol |
IUPAC-Name |
6-(2-hydroxyphenyl)-7-(4-methoxyphenyl)-2,4-dimethylpurino[7,8-a]imidazole-1,3-dione |
InChI |
InChI=1S/C22H19N5O4/c1-24-19-18(20(29)25(2)22(24)30)26-12-16(13-8-10-14(31-3)11-9-13)27(21(26)23-19)15-6-4-5-7-17(15)28/h4-12,28H,1-3H3 |
InChI-Schlüssel |
OSHRLABFMPXGSU-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4O)C5=CC=C(C=C5)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-{[(2-methyl-1H-indol-3-yl)(oxo)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B11486069.png)
![2-(3-chlorophenyl)-N-(4-chlorophenyl)-6-methylimidazo[1,2-a]pyridin-3-amine](/img/structure/B11486076.png)
![1-[(2,5-dimethoxyphenyl)sulfonyl]-N-(2-phenoxyethyl)prolinamide](/img/structure/B11486084.png)
![Cyclopentyl[4-(4-methoxy-2-nitrophenyl)piperazin-1-yl]methanone](/img/structure/B11486099.png)
![N-[1-cyclopentyl-5-oxo-2-phenyl-4-(trifluoromethyl)-4,5-dihydro-1H-imidazol-4-yl]pentanamide](/img/structure/B11486102.png)

![1-{[3-(4-Methoxyphenyl)-1,2-oxazol-5-yl]methyl}-3-methylpiperidine](/img/structure/B11486110.png)
![4-[(2H-3,4'-bi-1,2,4-triazol-5-ylcarbonyl)amino]benzoic acid](/img/structure/B11486122.png)

![N~1~-[(E)-(1-methyl-1H-pyrrol-2-yl)methylidene]-1H-tetrazole-1,5-diamine](/img/structure/B11486135.png)
![2-[(E)-2-(4-chlorophenyl)ethenyl]-1-[2-(3-methylphenoxy)ethyl]-1H-benzimidazole](/img/structure/B11486146.png)

![N-(2-hydroxy-2-phenylethyl)-3-[(4-nitro-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11486167.png)
![2-[(2-Ethoxy-5-isopropylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B11486169.png)
